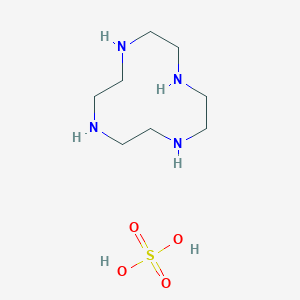
1,4,7,10-Tetraazacyclododecane; sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazacyclododecane, also known as cyclen, is a macrocyclic compound with four nitrogen atoms in its ring structure. It is often used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. When combined with sulfuric acid, it forms a sulfate salt, which is used in various applications, including medical diagnostics and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,7,10-Tetraazacyclododecane can be synthesized through several methods. One common method is the Richman-Atkins synthesis, which involves the cyclization of linear tetraamines. This process typically requires high temperatures and the presence of a strong base . Another method involves the use of chloroformates in acid solution to produce 1,7-diprotected derivatives, which can then be alkylated and deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of 1,4,7,10-tetraazacyclododecane often involves the use of the Richman-Atkins synthesis due to its efficiency and cost-effectiveness. The process is optimized to minimize the production of by-products and to ensure high yields of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraazacyclododecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include chloroformates, strong acids, and bases. Reaction conditions often involve high temperatures and the use of solvents such as dichloromethane or acetonitrile .
Major Products
Major products formed from these reactions include various substituted derivatives of 1,4,7,10-tetraazacyclododecane, which can be further used in coordination chemistry and other applications .
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazacyclododecane has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which 1,4,7,10-tetraazacyclododecane exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in its ring structure coordinate with metal ions, stabilizing them and enhancing their reactivity. This property is particularly useful in medical imaging, where it helps to improve the contrast of MRI images by forming stable complexes with gadolinium .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative of 1,4,7,10-tetraazacyclododecane with four acetic acid groups, used in medical imaging and radiotherapy.
1,4,8,11-Tetraazacyclotetradecane: A similar macrocyclic compound with four nitrogen atoms, used in coordination chemistry.
1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms, used in similar applications.
Uniqueness
1,4,7,10-Tetraazacyclododecane is unique due to its ability to form highly stable complexes with a wide range of metal ions. This property makes it particularly valuable in medical imaging and industrial applications, where stability and reactivity are crucial .
Propiedades
Número CAS |
877035-39-7 |
|---|---|
Fórmula molecular |
C8H22N4O4S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
sulfuric acid;1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C8H20N4.H2O4S/c1-2-10-5-6-12-8-7-11-4-3-9-1;1-5(2,3)4/h9-12H,1-8H2;(H2,1,2,3,4) |
Clave InChI |
VKWLPPSMIINPDP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCNCCN1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(hydroxyimino)methyl]-3-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11726547.png)
![3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)
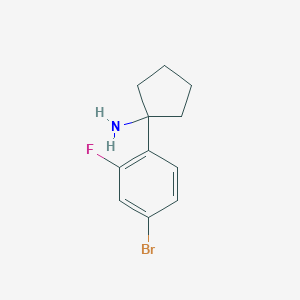
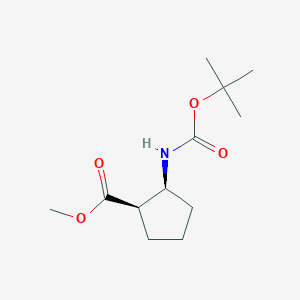
![2-{3-[(Phenylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}ethanamine](/img/structure/B11726563.png)
![8-[2-(Phenylmethylidene)hydrazin-1-YL]quinoline](/img/structure/B11726569.png)
![3-{[3-(Methylsulfanyl)phenyl]amino}-2-(thiophen-3-YL)prop-2-enenitrile](/img/structure/B11726570.png)
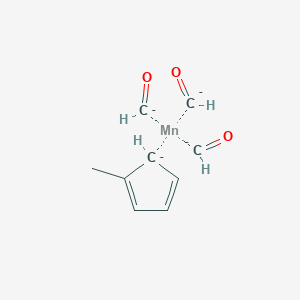
![3-{[(4-Fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726585.png)
![Methoxy({[4-(morpholin-4-yl)-3-nitrophenyl]methylidene})amine](/img/structure/B11726592.png)
![N-{[(2-nitrophenyl)methylidene]amino}guanidine](/img/structure/B11726596.png)
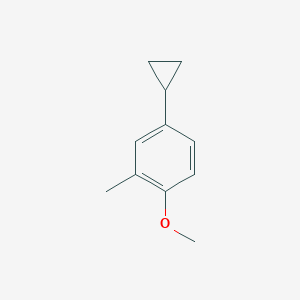
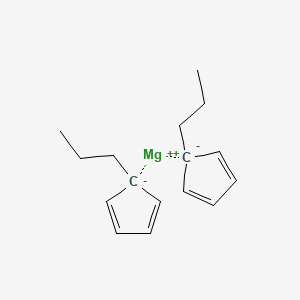
![3-[1-ethoxy-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B11726618.png)
